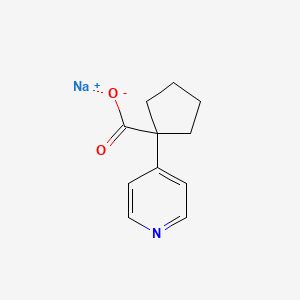

Sodium;1-pyridin-4-ylcyclopentane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

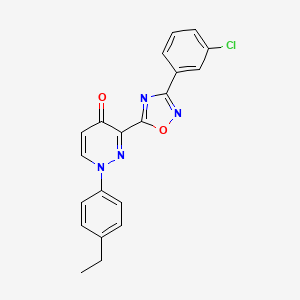

Sodium;1-pyridin-4-ylcyclopentane-1-carboxylate is a chemical compound with the molecular formula C11H12NNaO2 and a molecular weight of 213.21 . It is a salt .

Physical And Chemical Properties Analysis

Sodium;1-pyridin-4-ylcyclopentane-1-carboxylate has a molecular weight of 213.21 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available.Scientific Research Applications

Thermal and Spectroscopic Properties

- Light lanthanide (III) complexes with pyridine-2,5-dicarboxylic acid were studied for their thermal and spectroscopic properties. These complexes, including the sodium salt form, showed stability up to specific temperatures and underwent a decomposition process into metal oxides through stages, indicating potential applications in materials science and engineering due to their thermal stability and decomposition characteristics (Rzączyńska et al., 2010).

Energy Storage Applications

- Disodium pyridine-2,5-dicarboxylate (Na2PDC) was investigated as a potential anode material for organic sodium-ion batteries, demonstrating high reversible capacity and excellent cyclability, which could make it a superior choice for energy storage solutions compared to other materials (Padhy et al., 2018).

Catalytic Effects in Coal Gasification

- The interactions between sodium (in forms such as ion-exchanged carboxylate or physical impregnation with NaCl) and kaolin during coal gasification were explored. The formation of sodium aluminosilicates, which impacted the catalytic effects and char conversion rates, suggests implications for improving coal gasification processes (Kosminski et al., 2006).

Structural and Coordination Chemistry

- Studies on sodium(I) complexes involving coordination with carboxylates highlighted intricate structural formations, such as 3D frameworks sustained by coordination interactions. These findings contribute to the understanding of coordination chemistry and the design of new materials with specific structural properties (Huang et al., 2005).

properties

IUPAC Name |

sodium;1-pyridin-4-ylcyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.Na/c13-10(14)11(5-1-2-6-11)9-3-7-12-8-4-9;/h3-4,7-8H,1-2,5-6H2,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWUNLQFKQCNDB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=NC=C2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NNaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;1-pyridin-4-ylcyclopentane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide](/img/structure/B2852165.png)

![N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2852168.png)

![3-(4-chlorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2852169.png)

![Methyl 5-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2852170.png)

![1-{9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2852174.png)

![(3S)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/no-structure.png)

![2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B2852179.png)